1-(benzylsulfonyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a methanesulfonyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group, followed by the addition of a carboxamide group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-phenylbutan-2-yl)acetamide: Shares a similar phenylbutan-2-yl group but differs in the presence of a chloroacetamide group.
N-(4-Phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Contains a thiophene-2-carbonyl group instead of the methanesulfonyl group
Uniqueness
N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C23H30N2O3S |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S/c1-19(12-13-20-8-4-2-5-9-20)24-23(26)22-14-16-25(17-15-22)29(27,28)18-21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H,24,26) |
InChI Key |
AHAKYIOGIVPLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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